molecular formula C26H22N2O2 B610667 Salermide CAS No. 1105698-15-4

Salermide

Número de catálogo B610667
Número CAS: 1105698-15-4
Peso molecular: 394.474
Clave InChI: HQSSEGBEYORUBY-WPWMEQJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Salermide is a reverse amide with a strong in vitro inhibitory effect on Sirt1 and Sirt2 . It is a Sirtuin inhibitor that has been used in research for its potential antitumor effects .


Molecular Structure Analysis

This compound has a molecular weight of 394.5 g/mol and a molecular formula of C26H22N2O2 . It is soluble in DMSO at 40 mg/mL, ethanol at 10 mg/mL, or DMF at 30 mg/mL .


Chemical Reactions Analysis

This compound is a strong inhibitor of the sirtuin proteins SirT1 and SirT2 . Its antitumor activity is primarily due to a massive induction of apoptosis .


Physical And Chemical Properties Analysis

This compound is a lyophilized powder . It is stable for 24 months when in lyophilized form and for 1 month when in solution . It is soluble in DMSO at 40 mg/mL, ethanol at 10 mg/mL, or DMF at 30 mg/mL .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Se ha descubierto que el Salermide induce la muerte celular específica del tumor en determinadas líneas celulares de cáncer humano {svg_1}. Regula a la baja las proteínas sirtuinas (SIRT1 y SIRT2), que están implicadas en la apoptosis y la senescencia celular {svg_2}. Esto convierte al this compound en un posible candidato para la terapia contra el cáncer.

Terapia combinada con cisplatino

Se ha investigado el efecto apoptótico del this compound en combinación con cisplatino, un fármaco quimioterapéutico {svg_3}. La combinación de this compound y cisplatino ha mostrado efectos sinérgicos, reduciendo la viabilidad celular hasta un 50% {svg_4}. Esto sugiere que el this compound podría utilizarse como complemento en la terapia clínica contra el cáncer.

Inducción de la autofagia

Se ha descubierto que el this compound induce la autofagia en células de cáncer de pulmón de células no pequeñas (CPNP) humanas {svg_5}. La inhibición de SIRT1 y SIRT2 por this compound o ARN de interferencia pequeños (ARNsi) podría inducir la autofagia {svg_6}. Esto sugiere que el this compound podría utilizarse para desencadenar la autofagia en las células cancerosas.

Regulación de la vía de señalización de mTOR

Se ha descubierto que el this compound inhibe la vía de señalización de mTOR en células de CPNP {svg_7}. Esto se logra mediante la activación de ATF4 y DDIT4, que se regulan al alza cuando se inhibe SIRT1/2 {svg_8}. Esto sugiere que el this compound podría utilizarse para regular la vía de señalización de mTOR en las células cancerosas.

Inducción de la respuesta al estrés del RE

Se ha descubierto que el this compound conduce a la acetilación de HSPA5 y la disociación de EIF2AK3, lo que lleva a la respuesta al estrés del RE {svg_9}. Esto sugiere que el this compound podría utilizarse para inducir la respuesta al estrés del RE en las células cancerosas.

Estudio de las proteínas sirtuinas

El this compound es un potente inhibidor de SIRT1 y SIRT2 {svg_10}. Puede utilizarse en la investigación para estudiar el papel de estas proteínas sirtuinas en diversos procesos celulares, incluida la apoptosis y la senescencia celular {svg_11}.

Propiedades

IUPAC Name

N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSSEGBEYORUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693943
Record name N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105698-15-4
Record name N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALERMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is Salermide's primary molecular target?

A1: this compound primarily targets Sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), acting as an inhibitor. [, , ]

Q2: How does this compound interact with SIRT1 and SIRT2?

A2: While the precise binding mechanism of this compound to SIRT1/2 requires further investigation, it is known to inhibit their NAD+-dependent deacetylase activity. [, ] This inhibition leads to increased acetylation of SIRT1/2 target proteins. []

Q3: What are the downstream effects of this compound-mediated SIRT1/2 inhibition?

A3: this compound-induced SIRT1/2 inhibition triggers a cascade of downstream effects, including:

  • Increased p53 acetylation: this compound treatment leads to a significant increase in acetylated p53 levels, a crucial tumor suppressor protein. [, ]
  • Induction of apoptosis: this compound demonstrates potent pro-apoptotic effects in various cancer cell lines, potentially mediated by p53 acetylation and upregulation of death receptor 5 (DR5). [, , ]
  • Cell cycle arrest: Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation. []
  • Autophagy induction: Research suggests this compound can also induce autophagy, a cellular degradation process, in certain cancer cell lines. []

Q4: Is this compound's pro-apoptotic effect specific to cancer cells?

A4: While this compound demonstrates potent pro-apoptotic effects in various cancer cell lines, research suggests it is well-tolerated in non-cancerous cells like MRC-5 cells. [, ] This selective toxicity towards cancer cells makes it an attractive candidate for further investigation as a potential anti-cancer agent.

Q5: Are there any synergistic effects of this compound when combined with other drugs?

A6: Studies show that combining this compound with other agents, such as cholera toxin B (a p300 activator) or EF24 (a synthetic curcumin analog), can enhance its anti-cancer effects in specific cell lines. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H15N3OS, and its molecular weight is 297.38 g/mol.

Q7: Is there any available spectroscopic data for this compound?

A7: While the provided research does not include specific spectroscopic data (NMR, IR, etc.), it is commercially available, and spectroscopic information can be obtained from the supplier or through analytical techniques.

Q8: How does the structure of this compound contribute to its SIRT inhibitory activity?

A9: The core structure of this compound, featuring a benzamide moiety, is crucial for its SIRT inhibitory activity. Modifications to this core structure can significantly influence its potency and selectivity towards different sirtuin isoforms. [] For instance, replacing the benzamide with an anilide group can enhance potency against SIRT1. []

Q9: Have any this compound analogs been developed with improved activity or selectivity?

A10: Yes, research has explored structural modifications of this compound, leading to the development of analogs with altered potency and selectivity profiles. For example, introducing a 4-(2-phenylpropyl)thio group resulted in an analog with increased potency against SIRT1 compared to this compound. []

Q10: Have computational studies been conducted to understand this compound's interactions with SIRT1/2?

A11: While the provided research doesn't delve into specific computational studies on this compound, computational techniques like molecular docking and molecular dynamics simulations can be employed to model its binding mode with SIRT1/2 and predict the impact of structural modifications on its inhibitory activity. []

Q11: What types of in vitro studies have been conducted with this compound?

A12: this compound has been extensively studied in vitro using various cancer cell lines, including MCF-7 (breast cancer), U937 (leukemia), and BxPC-3 (pancreatic cancer). These studies have primarily focused on assessing its effects on cell viability, apoptosis induction, cell cycle progression, and changes in protein expression (e.g., p53, caspases, DR5). [, , , ]

Q12: Has this compound's efficacy been evaluated in vivo?

A13: Yes, this compound's in vivo efficacy has been demonstrated in mouse models. For example, in a xenograft model using MCF-7 cells, this compound treatment resulted in significant tumor growth inhibition. [] Additionally, this compound showed partial control of in vivo infection in a Trypanosoma cruzi model, suggesting its potential for parasitic diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.